molecular formula C17H19ClN2O2 B4956897 2-(2,3-Dimethoxyphenyl)-1,3-dimethylbenzimidazol-3-ium;chloride

2-(2,3-Dimethoxyphenyl)-1,3-dimethylbenzimidazol-3-ium;chloride

Cat. No.: B4956897
M. Wt: 318.8 g/mol
InChI Key: VVKRJPMLFHAIJH-UHFFFAOYSA-M
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Description

2-(2,3-Dimethoxyphenyl)-1,3-dimethylbenzimidazol-3-ium;chloride is a synthetic organic compound known for its unique structural properties and potential applications in various fields. This compound belongs to the benzimidazole family, which is characterized by a fused benzene and imidazole ring system. The presence of methoxy groups on the phenyl ring and the chloride ion as a counterion further enhances its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethoxyphenyl)-1,3-dimethylbenzimidazol-3-ium;chloride typically involves the condensation of 2,3-dimethoxyaniline with 1,2-dimethylbenzimidazole in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethoxyphenyl)-1,3-dimethylbenzimidazol-3-ium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole compounds.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a catalyst in certain organic reactions.

    Biology: Investigated for its potential as an antimicrobial and antitumor agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(2,3-Dimethoxyphenyl)-1,3-dimethylbenzimidazol-3-ium;chloride exerts its effects involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or antitumor effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dimethoxyphenyl)-1,3-dimethylbenzimidazol-3-ium;chloride stands out due to its unique combination of a benzimidazole core with methoxy-substituted phenyl ring and chloride counterion. This structure imparts distinct chemical reactivity and stability, making it suitable for a wide range of applications in different fields.

Properties

IUPAC Name

2-(2,3-dimethoxyphenyl)-1,3-dimethylbenzimidazol-3-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N2O2.ClH/c1-18-13-9-5-6-10-14(13)19(2)17(18)12-8-7-11-15(20-3)16(12)21-4;/h5-11H,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKRJPMLFHAIJH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C1C3=C(C(=CC=C3)OC)OC)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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